Atorvastatin 3-Deoxyhept-2E-Enoic Acid
Overview
Description
Atorvastatin 3-Deoxyhept-2E-Enoic Acid, also known as (2E)-2,3-Dehydroxy Atorvastatin, is an impurity of Atorvastatin . Atorvastatin is an orally active HMG-CoA reductase inhibitor that effectively decreases blood lipids .
Synthesis Analysis
The synthesis of Atorvastatin and its impurities, including Atorvastatin 3-Deoxyhept-2E-Enoic Acid, involves several procedures. These include the Paal-Knorr synthesis and several new synthetic strategies .Molecular Structure Analysis
The molecular formula of Atorvastatin 3-Deoxyhept-2E-Enoic Acid is C33H33FN2O4 .Chemical Reactions Analysis
Atorvastatin 3-Deoxyhept-2E-Enoic Acid is an impurity of Atorvastatin, which is an HMG-CoA reductase inhibitor used to reduce cholesterol and prevent cardiovascular-related disease .Physical And Chemical Properties Analysis
The molecular weight of Atorvastatin 3-Deoxyhept-2E-Enoic Acid is 540.62 g/mol .Scientific Research Applications
Protective Role in Liver and Kidney Toxicity
Atorvastatin, widely used for treating hypercholesterolemia and hypertriglyceridemia, has been studied for its effects on liver and kidney tissues. Research indicates that atorvastatin can induce oxidative stress and apoptotic cell death in these organs. However, arjunolic acid has shown potential in protecting against atorvastatin-induced oxidative impairment and cell death in hepatic and renal tissues in mice, suggesting a protective role against tissue toxicity caused by atorvastatin (Pal, Sarkar, Pal, & Sil, 2015).
Antinociceptive Activity
Atorvastatin has demonstrated antinociceptive (pain-relieving) activity in various animal pain models. This suggests its potential use in pain management beyond its primary application in cholesterol reduction (Garcia et al., 2011).
Biotransformation and Metabolite Production
The production of hydroxylated metabolites of atorvastatin, like 4-OH atorvastatin, has been achieved using bacterial CYP102A1 peroxygenase. This process is eco-friendly and increases the yield of these expensive commercial products, demonstrating a novel biotechnological application for atorvastatin production (Nguyen, Yeom, & Yun, 2021).
Immune Modulation
Atorvastatin has shown potential in immune modulation. For example, it has been found to promote a Th2 bias, which could be beneficial in treating multiple sclerosis and other Th1-mediated autoimmune diseases (Youssef et al., 2002).
Antidepressant-like Effects
The medication has been noted for its antidepressant-like effects in mice, indicating a potential role in mental health treatment. This effect appears to depend on the modulation of the serotonergic system (Ludka et al., 2014).
Efficacy in Experimental Autoimmune Encephalomyelitis
Atorvastatin has been found effective in treating relapsing paralysis in experimental autoimmune encephalomyelitis, a model for multiple sclerosis. This suggests its potential as a therapeutic agent in autoimmune diseases affecting the central nervous system (Aktas et al., 2003).
Antitumor Activity
Studies on atorvastatin-loaded lipid nanoparticles have shown antitumor activity against breast cancer cells, suggesting its potential in cancer therapy (Gambhire, Salunkhe, & Gambhire, 2018).
Modulation of Endothelial Functions
Atorvastatin has been shown to modulate endothelial functions and improve endothelial dysfunction in hypertension, which might contribute to its vasoprotective effects (Wassmann et al., 2002).
Safety And Hazards
properties
IUPAC Name |
(E,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxyhept-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33FN2O4/c1-22(2)31-30(33(40)35-26-12-7-4-8-13-26)29(23-10-5-3-6-11-23)32(24-16-18-25(34)19-17-24)36(31)21-20-27(37)14-9-15-28(38)39/h3-13,15-19,22,27,37H,14,20-21H2,1-2H3,(H,35,40)(H,38,39)/b15-9+/t27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPXXTUUUBBIRF-LQYYAUOTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC=CC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C/C=C/C(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Atorvastatin 3-Deoxyhept-2E-Enoic Acid | |
CAS RN |
1105067-93-3 | |
Record name | (2E,5S)-7-(2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-((phenylamino)carbonyl)-1H-pyrrol-1-yl)-5-hydroxy-2-heptenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1105067933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E,5S)-7-(2-(4-FLUOROPHENYL)-5-(1-METHYLETHYL)-3-PHENYL-4-((PHENYLAMINO)CARBONYL)-1H-PYRROL-1-YL)-5-HYDROXY-2-HEPTENOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CCX4AU9T3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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